molecular formula C12H14Cl2N2 B1201018 Benzidine dihydrochloride CAS No. 531-85-1

Benzidine dihydrochloride

Cat. No. B1201018
CAS RN: 531-85-1
M. Wt: 257.16 g/mol
InChI Key: RUAXWVDEYJEWRY-UHFFFAOYSA-N
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Patent
US07494589B2

Procedure details

Benzidine.2HCl (26 mg) was dissolved in 4.5 ml 0.2N HCl, added with 18 mg NaNO2 dissolved in 0.5 ml distilled water. The reaction was carried out in an ice bath under stirring for 1 hr; an orange colour immediately developed.
Quantity
26 mg
Type
reactant
Reaction Step One
Name
Quantity
4.5 mL
Type
solvent
Reaction Step One
Name
Quantity
18 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([C:7]2[CH:12]=[CH:11][C:10]([NH2:13])=[CH:9][CH:8]=2)=[CH:5][CH:4]=[C:3]([NH2:14])[CH:2]=1.Cl.Cl.N([O-])=O.[Na+]>Cl>[C:6]1([C:7]2[CH:12]=[CH:11][C:10]([NH2:13])=[CH:9][CH:8]=2)[CH:5]=[CH:4][C:3]([NH2:14])=[CH:2][CH:1]=1 |f:0.1.2,3.4|

Inputs

Step One
Name
Quantity
26 mg
Type
reactant
Smiles
C1=CC(=CC=C1C2=CC=C(C=C2)N)N.Cl.Cl
Name
Quantity
4.5 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
18 mg
Type
reactant
Smiles
N(=O)[O-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
under stirring for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 0.5 ml
DISTILLATION
Type
DISTILLATION
Details
distilled water
CUSTOM
Type
CUSTOM
Details
The reaction was carried out in an ice bath

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C1(=CC=C(N)C=C1)C1=CC=C(N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.